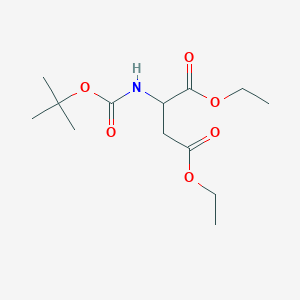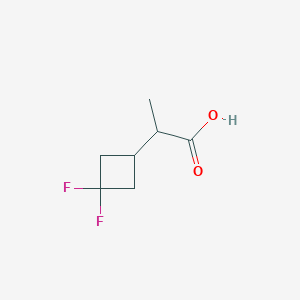
1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (aMMoniuM salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is a lysophosphatidic acid (LPA), a type of lysophospholipid. It is composed of glycerol 3-phosphate, fatty acids, and phosphates. This compound is mainly produced in plants and plays a significant role in various biological processes, including cell signaling, migration, growth, and differentiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) involves the esterification of glycerol 3-phosphate with hexadecanol. The reaction typically occurs under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of high-quality 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) .
Análisis De Reacciones Químicas
Types of Reactions
1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The phosphate group can be reduced to form phosphonates.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecanal or hexadecanoic acid.
Reduction: Formation of hexadecylphosphonate.
Substitution: Formation of hexadecyl chloride or hexadecylamine.
Aplicaciones Científicas De Investigación
1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) has diverse applications in scientific research:
Chemistry: Used as a standard for the quantification of lysophosphatidic acid compounds in various samples.
Biology: Plays a role in cell signaling pathways, influencing cell migration, growth, and differentiation.
Medicine: Investigated for its potential in therapeutic applications, including cancer treatment and wound healing.
Industry: Utilized in the production of specialized lipids and as a component in biochemical assays.
Mecanismo De Acción
The compound exerts its effects by binding to specific G-protein-coupled receptors (GPCRs), such as LPA receptors. This binding activates various intracellular signaling pathways, leading to diverse cellular responses, including smooth muscle contraction, cytoskeleton rearrangement, chemotaxis, neurotransmitter release, cell proliferation, platelet aggregation, and calcium mobilization .
Comparación Con Compuestos Similares
Similar Compounds
1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt): Similar structure with an octadecyl group instead of a hexadecyl group.
1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: Contains an acetyl group at the sn-2 position.
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt): Features a cyclic phosphate group.
Uniqueness
1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is unique due to its specific fatty acid chain length and the presence of a hydroxyl group at the sn-2 position. This structural configuration allows it to interact with specific receptors and participate in distinct biological processes, making it valuable for targeted research applications .
Propiedades
IUPAC Name |
azanium;1-hexadecoxy-3-phosphonooxypropan-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23;/h19H,2-18H2,1H3,(H2,21,22,23);1H3/q-1;/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLRGFVSCWCOJC-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B12095548.png)

![3-Oxo-8-azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12095567.png)
![Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B12095573.png)


![1-(2,4-dihydroxyphenyl)-17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol](/img/structure/B12095590.png)
![2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12095597.png)
![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B12095600.png)

![tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12095616.png)
![[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)


